(2-ethyl-4-methyl-1,3-oxazol-5-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
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Overview
Description
The compound (2-ethyl-4-methyl-1,3-oxazol-5-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is a complex organic molecule that features a combination of oxazole, pyrazole, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-4-methyl-1,3-oxazol-5-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include ethyl bromide, methyl iodide, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Major Products
The major products formed from these reactions include oxazole N-oxides, pyrazoline derivatives, and various substituted piperidine compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure allows for the modulation of various biological pathways, making it a candidate for the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-ethyl-4-methyl-1,3-oxazol-5-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The oxazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to penetrate cell membranes, allowing it to exert its effects within cells. Pathways involved include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, which have unique chemical properties.
Uniqueness
What sets (2-ethyl-4-methyl-1,3-oxazol-5-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone apart is its combination of three distinct ring systems. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(2-ethyl-4-methyl-1,3-oxazol-5-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-4-19-24-15(3)21(28-19)22(27)26-10-8-16(9-11-26)20-18(13-23-25-20)17-7-5-6-14(2)12-17/h5-7,12-13,16H,4,8-11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHOGANFSPMPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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